molecular formula C16H22ClNO4S B2833737 N-(4-chlorophenyl)-3-(cyclohexylsulfonyl)-2-hydroxy-2-methylpropanamide CAS No. 338423-98-6

N-(4-chlorophenyl)-3-(cyclohexylsulfonyl)-2-hydroxy-2-methylpropanamide

Cat. No.: B2833737
CAS No.: 338423-98-6
M. Wt: 359.87
InChI Key: OAFXXDAKANEVIM-UHFFFAOYSA-N
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Description

    Starting Material: 2-hydroxy-2-methylpropanoic acid.

    Reagent: The coupled intermediate from the previous step.

    Conditions: This step involves esterification followed by amidation, often using DCC (dicyclohexylcarbodiimide) as a coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-(cyclohexylsulfonyl)-2-hydroxy-2-methylpropanamide typically involves multiple steps:

  • Formation of the Cyclohexylsulfonyl Intermediate

      Starting Material: Cyclohexylamine.

      Reagent: Sulfonyl chloride.

      Conditions: The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane, at low temperatures to control the exothermic reaction.

  • Coupling with 4-Chlorophenyl Group

      Starting Material: 4-chloroaniline.

      Reagent: The cyclohexylsulfonyl intermediate.

      Conditions: This step typically requires a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or basic media.

      Products: Oxidation of the hydroxy group to a ketone or carboxylic acid.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Usually performed in anhydrous solvents.

      Products: Reduction of the sulfonyl group to a sulfide or the amide to an amine.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Often requires a catalyst or elevated temperatures.

      Products: Substitution of the chlorine atom in the phenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Dichloromethane, tetrahydrofuran, ethanol.

Scientific Research Applications

Chemistry

In chemistry, N-(4-chlorophenyl)-3-(cyclohexylsulfonyl)-2-hydroxy-2-methylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its amide and sulfonyl functional groups. It may serve as a model compound for understanding the behavior of similar bioactive molecules.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the chlorophenyl group suggests possible activity as an antimicrobial or anti-inflammatory agent.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(4-chlorophenyl)-3-(cyclohexylsulfonyl)-2-hydroxy-2-methylpropanamide exerts its effects involves interactions with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide: Lacks the cyclohexylsulfonyl group, which may result in different biological activity.

    N-(4-bromophenyl)-3-(cyclohexylsulfonyl)-2-hydroxy-2-methylpropanamide: Substitution of chlorine with bromine can alter the compound’s reactivity and potency.

    N-(4-chlorophenyl)-3-(methylsulfonyl)-2-hydroxy-2-methylpropanamide: Replacement of the cyclohexyl group with a methyl group changes the compound’s steric and electronic properties.

Uniqueness

N-(4-chlorophenyl)-3-(cyclohexylsulfonyl)-2-hydroxy-2-methylpropanamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a bulky cyclohexylsulfonyl group and a hydroxy-methylpropanamide backbone distinguishes it from other similar compounds, potentially leading to unique applications in various fields.

Properties

IUPAC Name

N-(4-chlorophenyl)-3-cyclohexylsulfonyl-2-hydroxy-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO4S/c1-16(20,11-23(21,22)14-5-3-2-4-6-14)15(19)18-13-9-7-12(17)8-10-13/h7-10,14,20H,2-6,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFXXDAKANEVIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1CCCCC1)(C(=O)NC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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